molecular formula C36H32CuNO3P2+2 B12348499 Bis(triphenylphosphine)copper (I) nitrate

Bis(triphenylphosphine)copper (I) nitrate

Cat. No.: B12348499
M. Wt: 652.1 g/mol
InChI Key: QJNAQZVCFXFYBQ-UHFFFAOYSA-P
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Description

Historical Development and Discovery Timeline

The discovery of bis(triphenylphosphine)copper(I) nitrate is rooted in the broader exploration of tertiary phosphine-copper complexes during the 1960s–1970s. Early work by Cotton and Goodgame in 1962 demonstrated the feasibility of stabilizing copper(I) with triphenylphosphine ligands, though their focus remained on perchlorate and bromate salts. The nitrate derivative emerged as part of systematic efforts to understand anion effects on copper(I) coordination geometry. In 1970, Anderson, Carty, and colleagues reported the first reliable synthesis of this compound via the reduction of copper(II) nitrate with tertiary phosphines, a method that remains foundational.

A pivotal advancement occurred in 1999 when researchers at Masaryk University utilized bis(triphenylphosphine)copper(I) nitrate to synthesize novel inorganic metallocycles. By reacting it with potassium diselenoimidodiphosphinate, they produced a tricoordinate copper(I) complex featuring a CuSe₂P₂N metallocycle, showcasing its utility in accessing unprecedented coordination environments. This work underscored the compound’s role as a linchpin for exploring ligand displacement reactions and designing heteroleptic complexes.

Fundamental Role in Coordination Chemistry Evolution

Bis(triphenylphosphine)copper(I) nitrate has been instrumental in elucidating key principles of copper(I) coordination behavior. The compound’s tetrahedral geometry—with two triphenylphosphine ligands occupying equatorial positions and nitrate acting as a bidentate or monodentate ligand—provides a model system for studying ligand lability. Infrared spectroscopy studies have revealed distinct nitrate coordination modes:

  • Bidentate binding : ν₁(NO₃) at 1,385 cm⁻¹, ν₄(NO₃) at 1,615 cm⁻¹
  • Monodentate binding : ν₁(NO₃) at 1,420 cm⁻¹, ν₄(NO₃) at 1,575 cm⁻¹

These spectral signatures enable real-time monitoring of ligand exchange processes. The compound’s reactivity with selenide and sulfide donors has further illuminated the thermodynamic preferences of copper(I) for soft Lewis bases, driving advances in catalyst design for cross-coupling reactions.

Table 1: Key Physical Properties of Bis(triphenylphosphine)copper(I) Nitrate

Property Value
Molecular Formula C₃₆H₃₀CuNO₃P₂
Molecular Weight 650.12 g/mol
Appearance White crystalline powder
Melting Point 230°C
Solubility Insoluble in H₂O; soluble in CH₂Cl₂, CHCl₃
Coordination Geometry Tetrahedral or trigonal planar

Systematic Nomenclature and IUPAC Classification

The IUPAC nomenclature for bis(triphenylphosphine)copper(I) nitrate reflects its composition and bonding. The systematic name, copper(1+) nitrate—triphenylphosphane (1/1/2) , adheres to the additive convention for coordination compounds. Breaking this down:

  • Copper(1+) : Indicates the +1 oxidation state of the central metal ion.
  • Nitrate : The counterion, which may coordinate or remain ionic depending on solvent and substituents.
  • Triphenylphosphane : Two neutral triphenylphosphine (P(C₆H₅)₃) ligands bonded via phosphorus lone pairs.

The formula [(C₆H₅)₃P]₂CuNO₃ emphasizes the stoichiometry: two phosphine ligands per copper center, with nitrate balancing the charge. This naming convention distinguishes it from related species like [Cu(PPh₃)₃]NO₃, where three phosphines create a trigonal planar geometry.

The compound’s CAS registry number (23751-62-4) and alternative identifiers (e.g., MDL MFCD02091690) facilitate precise referencing in chemical databases. Its SMILES string, C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[N+](=O)([O-])[O-].[Cu+], encodes the connectivity of phenyl rings, phosphine donors, and nitrate group.

Properties

Molecular Formula

C36H32CuNO3P2+2

Molecular Weight

652.1 g/mol

IUPAC Name

copper(1+);triphenylphosphanium;nitrate

InChI

InChI=1S/2C18H15P.Cu.NO3/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;2-1(3)4/h2*1-15H;;/q;;+1;-1/p+2

InChI Key

QJNAQZVCFXFYBQ-UHFFFAOYSA-P

Canonical SMILES

C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.[N+](=O)([O-])[O-].[Cu+]

Origin of Product

United States

Preparation Methods

Table 1: Synthesis Method Comparison

Method Yield (%) Purity (%) Equipment Complexity Scalability
Traditional Solution 70–85 95–98 Low Moderate
Electrochemical 90–95 98–99 High Low
Acetonitrile-Mediated 91–99 99+ Moderate High

Structural Considerations :

  • X-ray diffraction reveals $$PPh_3$$ ligands induce steric strain, distorting the tetrahedral geometry.
  • IR spectroscopy shows shifts in $$\nu(NO_3^-)$$ from 1,384 cm$$^{-1}$$ (free nitrate) to 1,370 cm$$^{-1}$$ (coordinated), confirming bidentate binding.

Challenges and Optimization Strategies

  • Ligand Degradation : Prolonged heating >80°C causes $$PPh_3$$ oxidation to triphenylphosphine oxide. Mitigated by inert atmospheres and shorter reaction times.
  • Solvent Selection : Ethanol and acetonitrile balance solubility and reactivity. Acetonitrile’s low viscosity ($$0.34 \, \text{cP}$$) improves diffusion rates.
  • Counterion Effects : Nitrate’s weak field strength stabilizes Cu(I) but complicates crystallization. Hexafluorophosphate ($$PF_6^-$$) analogs crystallize more readily but lack nitrate’s catalytic activity.

Chemical Reactions Analysis

Types of Reactions

Bis(triphenylphosphine)copper (I) nitrate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include halides, phosphines, and reducing agents. Typical reaction conditions involve ambient temperature and solvents like dichloromethane or acetonitrile .

Major Products

The major products formed from reactions involving this compound depend on the specific reaction type. For example, substitution reactions can yield various copper (I) complexes with different ligands, while oxidation reactions produce copper (II) species .

Mechanism of Action

The mechanism of action of bis(triphenylphosphine)copper (I) nitrate involves the coordination of the copper ion by the triphenylphosphine ligands and the nitrate group. This coordination influences the electronic and steric properties of the copper ion, enhancing its reactivity in various catalytic processes. The compound’s ability to form stable complexes with transition metal ions is key to its catalytic activity .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties
Compound Molecular Weight Geometry Melting Point (°C) Key Applications
[Cu(PPh₃)₂NO₃] 650.12 Tetrahedral 230 Cross-coupling catalysis
[Cu(bpy)(PPh₃)₂]NO₃·CHCl₃·0.5H₂O 934.65 Distorted tetrahedral N/A Antiparasitic studies
[Ag(PPh₃)₂NO₃]·C₇H₈ 726.36 Tetrahedral ~180 (decomp.) Antimicrobial agents
[Cu(5-nitro-phen)(PPh₃)₂]NO₃ 875.80 Tetrahedral N/A Catalysis, oxygen sensing
Table 2: Catalytic Performance in Cross-Coupling Reactions
Catalyst Reaction Type Yield (%) Reference
[Cu(PPh₃)₂NO₃] Decarboxylative coupling 87
[Cu(phen)(PPh₃)₂]NO₃ (phen = phenanthroline) Ullmann coupling 95
[Pd(PPh₃)₂Cl₂] Suzuki-Miyaura coupling 99

Research Findings

  • Ligand Effects: Bidentate ligands (e.g., phenanthroline) enhance catalytic activity by stabilizing Cu(I) and modulating redox potentials .
  • Solvent Interactions: Chloroform and water solvates in [Cu(bpy)(PPh₃)₂]NO₃ form hydrogen bonds (O···O distances: 2.66–2.67 Å), influencing crystal packing and solubility .
  • Biological Activity : Silver analogues show superior antimicrobial performance, while copper derivatives are preferred in catalysis due to lower cost and toxicity .

Biological Activity

Bis(triphenylphosphine)copper(I) nitrate (Cu(PPh₃)₂NO₃) is a copper(I) complex that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and antiparasitic applications. This article reviews the current understanding of its biological activity, supported by various studies, case analyses, and structural data.

Chemical Structure and Properties

The compound is characterized by a tetrahedral coordination geometry around the copper center, which is coordinated by two triphenylphosphine (PPh₃) ligands and one nitrate (NO₃⁻) ion. The bond lengths and angles reflect a moderate distortion from ideal tetrahedral geometry, which may influence its reactivity and biological interactions.

Parameter Value
Cu—P bond length2.246 Å - 2.256 Å
Cu—N bond length2.056 Å - 2.113 Å
Coordination angleModerate distortion from ideal tetrahedral geometry

Anticancer Activity

Recent studies have highlighted the effectiveness of copper(I) complexes, including bis(triphenylphosphine)copper(I) nitrate, in targeting cancer stem cells (CSCs). In a study published in 2023, it was found that these complexes significantly reduced the viability of breast CSCs in both two-dimensional and three-dimensional cultures at micromolar concentrations. The IC₅₀ values for these complexes were comparable to established chemotherapeutics such as salinomycin and cisplatin.

Case Study: Breast Cancer Stem Cells

  • Study Design : The research involved treating HMLER breast cancer cells with varying concentrations of Cu(PPh₃)₂NO₃.
  • Results :
    • Significant reduction in cell viability was observed.
    • Increased levels of reactive oxygen species (ROS) were noted, suggesting oxidative stress as a mechanism of action.
Complex IC₅₀ (μM) Effect on ROS Levels (%)
Cu(PPh₃)₂NO₃10-20Increased by up to 191% after 16 hours

Antiparasitic Activity

The compound has also been investigated for its antiparasitic properties. Research indicates that copper(I) complexes can disrupt the metabolic processes of parasites, making them potential candidates for treating parasitic diseases.

The proposed mechanisms include:

  • Disruption of mitochondrial function in parasites.
  • Induction of oxidative stress leading to cell death.
  • Inhibition of key enzymatic pathways critical for parasite survival.

Synthesis and Characterization

The synthesis of bis(triphenylphosphine)copper(I) nitrate typically involves the reaction of copper nitrate with triphenylphosphine in an organic solvent such as dichloromethane. Characterization techniques include:

  • X-ray Crystallography : Used to determine the precise molecular structure.
  • NMR Spectroscopy : Provides insights into the electronic environment of the phosphorus atoms.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing Bis(triphenylphosphine)copper(I) nitrate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves reacting a copper(I) precursor (e.g., CuCl) with triphenylphosphine (PPh₃) in the presence of a nitrate source (e.g., AgNO₃) under anhydrous, inert conditions. Solvent choice (e.g., dichloromethane or acetonitrile) and stoichiometric ratios (e.g., 1:2 Cu:PPh₃) critically affect crystallinity and purity. For example, excess PPh₃ may stabilize the Cu(I) center but risk ligand crowding, reducing reactivity . Post-synthesis purification via recrystallization or column chromatography is recommended to remove byproducts like unreacted PPh₃.

Q. How can researchers characterize the structural and electronic properties of Bis(triphenylphosphine)copper(I) nitrate?

  • Methodological Answer : Key techniques include:

  • IR Spectroscopy : Identify ν(NO₃⁻) stretches (~1380 cm⁻¹) and Cu-P vibrations (450–500 cm⁻¹) to confirm coordination .
  • X-ray Crystallography : Resolve bond lengths (e.g., Cu-P ≈ 2.2–2.3 Å) and geometry (distorted tetrahedral) .
  • Elemental Analysis : Verify C, H, N, and P content against the molecular formula (C₃₆H₃₀CuNO₃P₂, MW 650.12 g/mol) .
  • Electrochemical Methods : Cyclic voltammetry to assess redox behavior (e.g., Cu(I)/Cu(II) transitions) .

Q. What factors influence the stability of Bis(triphenylphosphine)copper(I) nitrate in solution and solid states?

  • Methodological Answer : The compound is sensitive to moisture and oxygen due to the labile Cu(I) center. Stability in solution depends on solvent polarity (e.g., decomposes faster in polar solvents like water). In the solid state, storage under inert gas (argon) at –20°C minimizes ligand dissociation. Thermal gravimetric analysis (TGA) shows decomposition above 150°C, releasing NOₓ and PPh₃ .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic activity of Bis(triphenylphosphine)copper(I) nitrate across different studies?

  • Methodological Answer : Discrepancies often arise from:

  • Ligand Substitution : Trace water or oxygen may oxidize Cu(I) to Cu(II), altering catalytic pathways. Use anaerobic techniques (glovebox, Schlenk line) to validate results .
  • Counterion Effects : Nitrate’s weak coordination vs. stronger anions (e.g., Cl⁻) may modulate reactivity. Compare activity in nitrate vs. non-nitrate systems .
  • Kinetic vs. Thermodynamic Products : Time-resolved spectroscopy (e.g., UV-vis) can distinguish transient intermediates from stable products .

Q. What computational strategies are effective for modeling the electronic structure and reaction mechanisms of Bis(triphenylphosphine)copper(I) nitrate?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Optimize geometry using functionals like B3LYP with LANL2DZ basis sets for Cu and 6-31G* for light atoms. Analyze frontier orbitals (HOMO-LUMO gaps) to predict redox activity .
  • Mechanistic Studies : Use QM/MM methods to simulate ligand substitution or nitrate dissociation pathways. Compare computed activation energies with experimental kinetics .

Q. How can the environmental impact of Bis(triphenylphosphine)copper(I) nitrate be assessed in ecotoxicological studies?

  • Methodological Answer :

  • Fate Analysis : Track degradation products (e.g., NO₃⁻, PPh₃) via LC-MS or ICP-MS in simulated environmental matrices (soil, water) .
  • Toxicity Assays : Use model organisms (e.g., Daphnia magna) to evaluate acute/chronic toxicity. Compare with regulatory thresholds (e.g., EPA EC50 values) .
  • Bioaccumulation Potential : Calculate logP values (estimated ~4.2 for C₃₆H₃₀CuNO₃P₂) to assess lipophilicity and bioaccumulation risks .

Data Contradiction and Validation

Q. Why do reported Cu-P bond lengths vary across crystallographic studies of Bis(triphenylphosphine)copper(I) nitrate derivatives?

  • Methodological Answer : Variations arise from:

  • Crystallographic Disorder : Partial ligand occupancy or solvent inclusion may distort metrics. Use high-resolution datasets (R-factor < 5%) and refine anisotropic displacement parameters .
  • Electronic Effects : Electron-withdrawing/donating substituents on PPh₃ alter bond lengths. Compare with analogs like [Cu(PPh₃)₂Cl] .

Experimental Design Considerations

Q. How to design a kinetic study to probe ligand substitution in Bis(triphenylphosphine)copper(I) nitrate?

  • Methodological Answer :

  • Stopped-Flow Spectroscopy : Monitor real-time substitution by introducing competing ligands (e.g., CN⁻) and track absorbance changes at Cu-centered transitions (~600 nm) .
  • Variable-Temperature NMR : Measure activation parameters (ΔH‡, ΔS‡) using Eyring plots in deuterated solvents (e.g., CD₂Cl₂) .

Tables of Key Parameters

Property Value/Method Reference
Molecular Weight650.12 g/mol
IR ν(NO₃⁻)1380 cm⁻¹
Cu-P Bond Length (X-ray)2.21–2.28 Å
Decomposition Temperature>150°C (TGA)
Estimated logP4.2 (Computational)

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